molecular formula C20H20ClNO3S B11108299 [2-chloro-5-(methylsulfanyl)phenyl]({[(1Z)-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone

[2-chloro-5-(methylsulfanyl)phenyl]({[(1Z)-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone

Cat. No.: B11108299
M. Wt: 389.9 g/mol
InChI Key: VYSJWSFTSQIUKX-PYCFMQQDSA-N
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Description

The compound 2-chloro-5-(methylsulfanyl)phenyl-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone is a complex organic molecule with potential applications in various scientific fields This compound features a chlorinated phenyl ring substituted with a methylsulfanyl group, linked to a methanone moiety through an amino-oxy linkage to a methoxy-substituted dihydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(methylsulfanyl)phenyl-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone can be approached through several synthetic routes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-(methylsulfanyl)aniline and 6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one.

    Formation of the Amino-Oxy Linkage: The key step involves forming the amino-oxy linkage. This can be achieved by reacting the aniline derivative with an appropriate oxime, followed by dehydration to form the desired linkage.

    Methanone Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Scalability: Adapting the reaction conditions to large-scale production, ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, palladium on carbon.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution of the chloro group.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

    Enzyme Inhibition: Potential use in the study of enzyme inhibition mechanisms.

Medicine

    Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-chloro-5-(methylsulfanyl)phenyl-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone exerts its effects depends on its specific application. For instance:

    Enzyme Inhibition: It may act by binding to the active site of an enzyme, blocking substrate access.

    Receptor Binding: It could interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(methylsulfanyl)phenylmethanone
  • 2-chloro-5-(methylsulfanyl)phenylmethanone

Uniqueness

  • Structural Complexity : The presence of both a chlorinated phenyl ring and a methoxy-substituted dihydronaphthalene ring linked through an amino-oxy methanone moiety makes it unique.
  • Versatility : Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.

This detailed overview provides a comprehensive understanding of 2-chloro-5-(methylsulfanyl)phenyl-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone, from its synthesis to its applications and mechanisms of action

Properties

Molecular Formula

C20H20ClNO3S

Molecular Weight

389.9 g/mol

IUPAC Name

[(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate

InChI

InChI=1S/C20H20ClNO3S/c1-12-14-5-4-6-18(15(14)8-10-19(12)24-2)22-25-20(23)16-11-13(26-3)7-9-17(16)21/h7-11H,4-6H2,1-3H3/b22-18-

InChI Key

VYSJWSFTSQIUKX-PYCFMQQDSA-N

Isomeric SMILES

CC1=C(C=CC\2=C1CCC/C2=N/OC(=O)C3=C(C=CC(=C3)SC)Cl)OC

Canonical SMILES

CC1=C(C=CC2=C1CCCC2=NOC(=O)C3=C(C=CC(=C3)SC)Cl)OC

Origin of Product

United States

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